molecular formula C15H16O4S B2355977 Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate CAS No. 343376-14-7

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate

Cat. No.: B2355977
CAS No.: 343376-14-7
M. Wt: 292.35
InChI Key: BBYYTESCDJZNAO-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of methoxy and methylphenylmethoxy groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate” would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling organic compounds should be followed .

Future Directions

The study and application of “Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate” could potentially be a topic of future research, given its interesting structure and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.

    Substitution Reaction: The 3-position of the thiophene ring is substituted with a (4-methylphenyl)methoxy group. This step involves the use of (4-methylphenyl)methanol and a strong base to facilitate the substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and substitution reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methylphenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure but with an amino group instead of a methoxy group.

    Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate: Contains a bromine atom and a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-10-4-6-11(7-5-10)9-19-12-8-13(17-2)20-14(12)15(16)18-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYYTESCDJZNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(SC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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